molecular formula C11H7Cl4NO B15340424 4-Chloro-8-methoxy-2-trichloromethyl-quinoline CAS No. 93599-98-5

4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Cat. No.: B15340424
CAS No.: 93599-98-5
M. Wt: 311.0 g/mol
InChI Key: XKHXOMGCCATVIY-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-trichloromethyl-quinoline is a quinoline derivative with the molecular formula C11H7Cl4NO and a molecular weight of 310.99 g/mol.

Preparation Methods

The synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 4-chloro-8-methoxyquinoline with trichloromethyl reagents in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

4-Chloro-8-methoxy-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and methoxy groups on the quinoline ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are common for quinoline derivatives.

    Formation of Derivatives: The compound can be used to synthesize various derivatives through reactions with different reagents, leading to the formation of new quinoline-based compounds.

Scientific Research Applications

4-Chloro-8-methoxy-2-trichloromethyl-quinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antibacterial, and antituberculosis agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

4-Chloro-8-methoxy-2-trichloromethyl-quinoline can be compared with other similar compounds, such as:

    4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline: This compound has similar structural features but includes a trifluoromethyl group, which may alter its chemical and biological properties.

    4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Another similar compound with a methyl group instead of a methoxy group, affecting its reactivity and applications.

Properties

CAS No.

93599-98-5

Molecular Formula

C11H7Cl4NO

Molecular Weight

311.0 g/mol

IUPAC Name

4-chloro-8-methoxy-2-(trichloromethyl)quinoline

InChI

InChI=1S/C11H7Cl4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3

InChI Key

XKHXOMGCCATVIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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